molecular formula C19H19N5O2 B11464533 5-[(4-methoxyphenyl)amino]-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

5-[(4-methoxyphenyl)amino]-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

Cat. No.: B11464533
M. Wt: 349.4 g/mol
InChI Key: SIUPYUICBPZPBF-UHFFFAOYSA-N
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Description

5-(4-Methoxyanilino)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine core, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 5-(4-methoxyanilino)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxyaniline with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized with a triazole derivative under acidic conditions to form the triazolopyridine core.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

5-(4-Methoxyanilino)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-Methoxyanilino)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-methoxyanilino)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 5-(4-methoxyanilino)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide include other triazolopyridine derivatives, such as:

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Triazolo[4,3-a]pyrazine derivatives

These compounds share similar core structures but differ in their substituents and specific biological activities.

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

7-(4-methoxyanilino)-11,11-dimethyl-12-oxa-3,4,6-triazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraene-8-carbonitrile

InChI

InChI=1S/C19H19N5O2/c1-19(2)8-14-15(9-20)17(22-12-4-6-13(25-3)7-5-12)24-11-21-23-18(24)16(14)10-26-19/h4-7,11,22H,8,10H2,1-3H3

InChI Key

SIUPYUICBPZPBF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C3=NN=CN3C(=C2C#N)NC4=CC=C(C=C4)OC)C

Origin of Product

United States

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